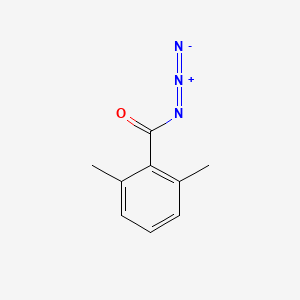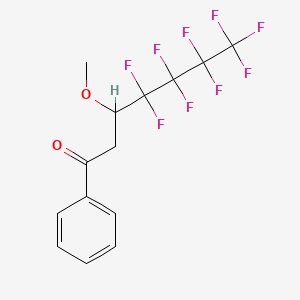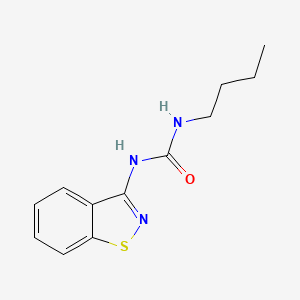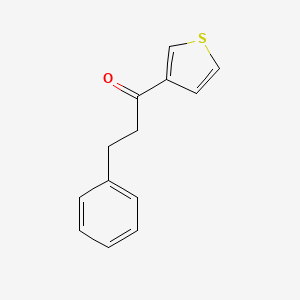
Methanone, 1-cyclohexene-1,2-diylbis[phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, 1-cyclohexene-1,2-diylbis[phenyl-: is an organic compound with the chemical formula C20H18O2 . This compound is characterized by a cyclohexene ring bonded to two phenyl groups and a methanone group. It is a versatile molecule used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- can be synthesized through several methods. One common approach involves the nucleophilic reaction of N-lithio-2,6-dimethylaniline with (1R,2R)-N,N′-bis(2-fluorobenzylidene)cyclohexane-1,2-diamine . This reaction typically requires specific conditions, such as controlled temperature and the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Methanone, 1-cyclohexene-1,2-diylbis[phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is employed in the production of various materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which Methanone, 1-cyclohexene-1,2-diylbis[phenyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. Specific pathways may include enzyme inhibition or activation, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Cyclohexanone: A similar compound with a cyclohexane ring and a ketone group.
Cyclohexenone: Another related compound with a cyclohexene ring and a ketone group.
Uniqueness: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- is unique due to its specific structure, which includes both phenyl groups and a methanone group. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
97254-44-9 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(2-benzoylcyclohexen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
Clé InChI |
DYZIDNYDSMKRIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)



![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
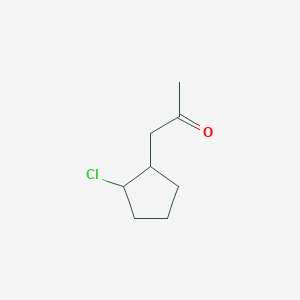

![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
